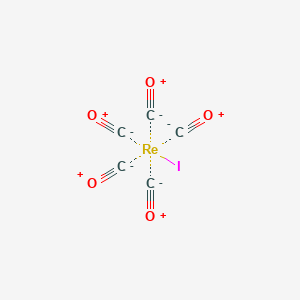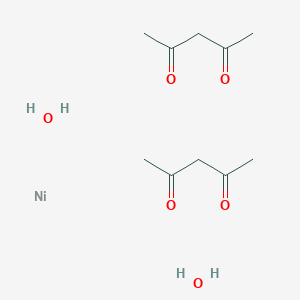![molecular formula C17H16N4O2S2 B227670 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiazole-containing heterocycles. It is a synthetic compound that has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its effects by interfering with various cellular processes, such as DNA synthesis, protein synthesis, and cell signaling pathways. It has been shown to inhibit the activity of certain enzymes that are involved in these processes.
Biochemical and Physiological Effects
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of certain fungi and bacteria. Moreover, this compound has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its high purity and high yield. This makes it easier to obtain reproducible results. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects. Moreover, future research could focus on optimizing the synthesis method of this compound, in order to improve its yield and purity. Finally, this compound could be evaluated for its potential as a diagnostic tool for certain diseases.
Synthesemethoden
The synthesis method of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 4-phenyl-2-thiocyanatoacetic acid with 6-ethyl-2-thiouracil in the presence of a base. The resulting intermediate is then treated with acetic anhydride to form the final product. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has shown potential in various scientific research applications. It has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its antifungal and antibacterial activities, as well as its potential as an anti-inflammatory agent. Moreover, this compound has been evaluated for its potential as a diagnostic tool for certain diseases.
Eigenschaften
Produktname |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
|---|---|
Molekularformel |
C17H16N4O2S2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N4O2S2/c1-2-12-8-14(22)20-16(18-12)25-10-15(23)21-17-19-13(9-24-17)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,20,22)(H,19,21,23) |
InChI-Schlüssel |
YQTYKVSAGNQAJZ-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)








![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)
